molecular formula C20H21N5O B7172050 N-(3-methyl-3-phenylcyclobutyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

N-(3-methyl-3-phenylcyclobutyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

Cat. No.: B7172050
M. Wt: 347.4 g/mol
InChI Key: PNBPAAQUZUBGQE-UHFFFAOYSA-N
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Description

N-(3-methyl-3-phenylcyclobutyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutyl ring substituted with a methyl and phenyl group, and an acetamide moiety linked to a tetrazole ring. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

N-(3-methyl-3-phenylcyclobutyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-20(16-5-3-2-4-6-16)12-17(13-20)22-19(26)11-15-7-9-18(10-8-15)25-14-21-23-24-25/h2-10,14,17H,11-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBPAAQUZUBGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-3-phenylcyclobutyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving a suitable diene and dienophile.

    Substitution Reactions:

    Tetrazole Formation: The tetrazole ring can be synthesized via a involving an appropriate nitrile and sodium azide.

    Coupling Reaction: The final step involves coupling the cyclobutyl and tetrazole moieties through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-3-phenylcyclobutyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium azide (NaN3) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogens, azides, or other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methyl-3-phenylcyclobutyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-3-phenylcyclobutyl)-2-[4-(triazol-1-yl)phenyl]acetamide: Similar structure but with a triazole ring instead of a tetrazole ring.

    N-(3-methyl-3-phenylcyclobutyl)-2-[4-(imidazol-1-yl)phenyl]acetamide: Contains an imidazole ring instead of a tetrazole ring.

Uniqueness

N-(3-methyl-3-phenylcyclobutyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can enhance the compound’s stability and binding affinity to biological targets compared to similar compounds with different heterocyclic rings.

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